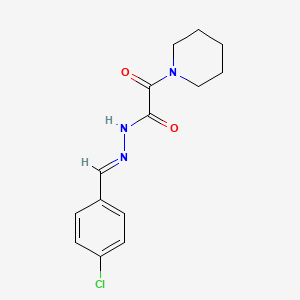![molecular formula C13H15Cl2N3O2 B3848306 N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848306.png)
N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide
Vue d'ensemble
Description
N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide, also known as TBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBCA is a hydrazine derivative that has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cancer development. N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activation of NF-κB, leading to the suppression of pro-inflammatory and pro-cancerous genes.
Biochemical and Physiological Effects
N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide can inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide has been shown to have anti-tumor effects and reduce inflammation in models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide is its specificity for the NF-κB signaling pathway, which makes it a promising candidate for drug development. N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide has also been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide. One area of interest is the development of N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide analogs with improved solubility and potency. Another area of research is the investigation of N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide and its potential therapeutic applications in other diseases.
Applications De Recherche Scientifique
N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(tert-butyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-tert-butyl-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-13(2,3)17-11(19)12(20)18-16-7-8-4-5-9(14)6-10(8)15/h4-7H,1-3H3,(H,17,19)(H,18,20)/b16-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNOMCWIWHTJNM-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N'-[(E)-(2,4-dichlorophenyl)methylideneamino]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chlorobenzyl)-2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848229.png)
![N-1-naphthyl-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848231.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B3848237.png)
![N-allyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848245.png)
![2-[2-(4-methylbenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848256.png)
![N-(3-chlorophenyl)-2-[2-(2,4-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848259.png)
![N-(3-chlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848266.png)
![N-(tert-butyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848273.png)
![2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3848283.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B3848286.png)


![N-(4-chlorobenzyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848311.png)